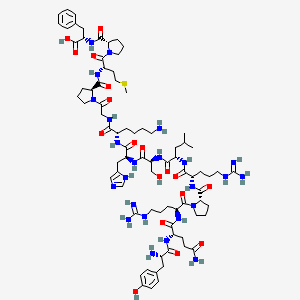H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
CAS No.:
Cat. No.: VC16973199
Molecular Formula: C78H120N24O18S
Molecular Weight: 1714.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C78H120N24O18S |
|---|---|
| Molecular Weight | 1714.0 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C78H120N24O18S/c1-44(2)36-55(96-66(109)51(17-9-30-87-77(82)83)93-72(115)60-20-12-33-101(60)74(117)53(18-10-31-88-78(84)85)94-67(110)52(26-27-62(81)105)91-64(107)49(80)37-46-22-24-48(104)25-23-46)68(111)99-58(42-103)70(113)97-56(39-47-40-86-43-90-47)69(112)92-50(16-7-8-29-79)65(108)89-41-63(106)100-32-11-19-59(100)71(114)95-54(28-35-121-3)75(118)102-34-13-21-61(102)73(116)98-57(76(119)120)38-45-14-5-4-6-15-45/h4-6,14-15,22-25,40,43-44,49-61,103-104H,7-13,16-21,26-39,41-42,79-80H2,1-3H3,(H2,81,105)(H,86,90)(H,89,108)(H,91,107)(H,92,112)(H,93,115)(H,94,110)(H,95,114)(H,96,109)(H,97,113)(H,98,116)(H,99,111)(H,119,120)(H4,82,83,87)(H4,84,85,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-/m0/s1 |
| Standard InChI Key | ILHVQDFTYPYMNH-FTNAAAGFSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N |
Introduction
Chemical Identity and Structural Characterization
Primary Sequence and Molecular Composition
The peptide sequence H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH consists of 14 amino acids with the following residues:
-
Tyr (Y): N-terminal tyrosine provides a phenolic hydroxyl group, potentially enhancing receptor binding or stability.
-
Gln (Q): Glutamine follows tyrosine, distinguishing this peptide from apelin-13, which begins with Gln .
-
Central motif: The core sequence (Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) is conserved in apelin-12 and apelin-13, critical for APJ receptor activation .
The molecular formula is inferred as C<sub>78</sub>H<sub>122</sub>N<sub>24</sub>O<sub>20</sub>S, with a theoretical molecular weight of 1,731.9 g/mol (calculated by adding tyrosine’s mass to apelin-13’s 1,550.83 g/mol) .
Synthesis and Modification
Like other apelin peptides, this compound is synthesized via solid-phase peptide synthesis (SPPS). Key steps include:
-
Side-chain protection: Arg (Pbf), Lys (Boc), and His (Trt) require protection to prevent side reactions .
-
Cleavage and deprotection: Trifluoroacetic acid (TFA) removes protecting groups, yielding the crude peptide .
-
Purification: Reverse-phase HPLC achieves >95% purity, with mass spectrometry confirming identity .
Biological Role and Mechanism of Action
Apelin Receptor (APJ) Activation
The conserved C-terminal sequence (Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe) binds APJ, a receptor implicated in cardiovascular function and metabolic regulation . Tyrosine’s addition may modulate:
-
Receptor affinity: Hydrophobic interactions via Tyr’s aromatic ring could enhance binding.
-
Plasma stability: N-terminal modifications often reduce enzymatic degradation, extending half-life .
Comparative Analysis with Apelin Isoforms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume